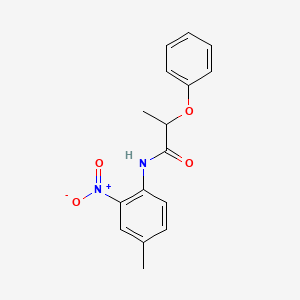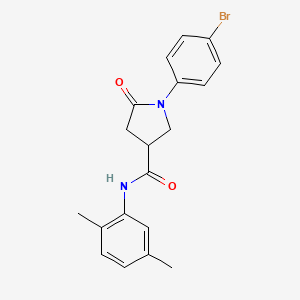![molecular formula C23H25ClN2O B4925914 [4-(2-chlorobenzyl)-1-(8-quinolinylmethyl)-4-piperidinyl]methanol](/img/structure/B4925914.png)
[4-(2-chlorobenzyl)-1-(8-quinolinylmethyl)-4-piperidinyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2-chlorobenzyl)-1-(8-quinolinylmethyl)-4-piperidinyl]methanol, also known as VU0463271, is a potent and selective positive allosteric modulator of the muscarinic acetylcholine receptor subtype 4 (M4). It has been extensively studied for its potential therapeutic applications in treating various neuropsychiatric disorders such as schizophrenia, Parkinson's disease, and drug addiction.
Mécanisme D'action
[4-(2-chlorobenzyl)-1-(8-quinolinylmethyl)-4-piperidinyl]methanol acts as a positive allosteric modulator of the M4 receptor, which is primarily expressed in the striatum and cortex. It enhances the binding of acetylcholine to the receptor, resulting in increased receptor activity and downstream signaling. This leads to the modulation of dopamine release in the striatum, which is important for regulating motor function and reward processing.
Biochemical and Physiological Effects:
[4-(2-chlorobenzyl)-1-(8-quinolinylmethyl)-4-piperidinyl]methanol has been shown to have a range of biochemical and physiological effects, including improved cognitive function, reduced drug-seeking behavior, and alleviation of symptoms of schizophrenia and Parkinson's disease. It has also been shown to modulate dopamine release in the striatum, which is important for regulating motor function and reward processing.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [4-(2-chlorobenzyl)-1-(8-quinolinylmethyl)-4-piperidinyl]methanol in lab experiments is its selectivity for the M4 receptor, which allows for more precise modulation of receptor activity. However, one limitation is that it may not be suitable for all experimental models, as its effects may vary depending on the specific disease or condition being studied.
Orientations Futures
Future research on [4-(2-chlorobenzyl)-1-(8-quinolinylmethyl)-4-piperidinyl]methanol could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications in other neuropsychiatric disorders. Additionally, studies could be conducted to investigate the long-term effects of [4-(2-chlorobenzyl)-1-(8-quinolinylmethyl)-4-piperidinyl]methanol and its potential for developing tolerance or dependence. Finally, research could be conducted to identify other compounds with similar or improved efficacy and selectivity for the M4 receptor.
Méthodes De Synthèse
The synthesis of [4-(2-chlorobenzyl)-1-(8-quinolinylmethyl)-4-piperidinyl]methanol involves a multi-step process that starts with the reaction of 2-chlorobenzyl chloride with 8-hydroxyquinoline to form 4-(2-chlorobenzyl)-8-hydroxyquinoline. This intermediate is then reacted with piperidine and formaldehyde to yield [4-(2-chlorobenzyl)-1-(8-quinolinylmethyl)-4-piperidinyl]methanol.
Applications De Recherche Scientifique
[4-(2-chlorobenzyl)-1-(8-quinolinylmethyl)-4-piperidinyl]methanol has been extensively studied for its potential therapeutic applications in treating various neuropsychiatric disorders. In preclinical studies, it has been shown to improve cognitive function, reduce drug-seeking behavior, and alleviate symptoms of schizophrenia and Parkinson's disease.
Propriétés
IUPAC Name |
[4-[(2-chlorophenyl)methyl]-1-(quinolin-8-ylmethyl)piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O/c24-21-9-2-1-5-19(21)15-23(17-27)10-13-26(14-11-23)16-20-7-3-6-18-8-4-12-25-22(18)20/h1-9,12,27H,10-11,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDOMOIRPRCYDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=CC=C2Cl)CO)CC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(2-Chlorophenyl)methyl]-1-(quinolin-8-ylmethyl)piperidin-4-yl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-bromophenyl)-5-[3-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4925870.png)
![N~2~-(2-ethoxyphenyl)-N~1~-(2-ethyl-6-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4925874.png)



![ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate](/img/structure/B4925905.png)
![2-butyl-5-(3-fluorophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B4925909.png)
![N-[(4-nitrophenyl)sulfonyl]valine](/img/structure/B4925913.png)
![N-cyclohexyl-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4925920.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B4925926.png)

![1-[(2,4,5-trichlorophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B4925935.png)
![N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4925941.png)